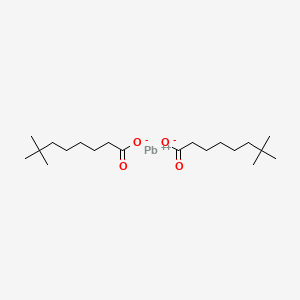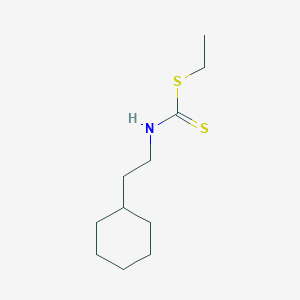
3-(4-Nitrophenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 4-nitrophenyl group and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two aldehydes . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: 3-(4-Nitrophenyl)furan-2-carboxylic acid.
Reduction: 3-(4-Aminophenyl)furan-2-carbaldehyde.
Substitution: 3-(4-Nitrophenyl)-5-bromofuran-2-carbaldehyde (bromination product).
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antibacterial and anticancer agents.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system and electron-withdrawing nitro group.
Biological Studies: It serves as a probe in studying enzyme-catalyzed reactions and as a precursor for fluorescent dyes.
Wirkmechanismus
The biological activity of 3-(4-Nitrophenyl)furan-2-carbaldehyde is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The furan ring and aldehyde group also contribute to its reactivity and ability to form covalent bonds with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(4-Aminophenyl)furan-2-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
3-(4-Nitrophenyl)-5-bromofuran-2-carbaldehyde: Similar structure but with an additional bromine atom on the furan ring.
Uniqueness
3-(4-Nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of electron-withdrawing and electron-donating groups makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
66369-58-2 |
|---|---|
Molekularformel |
C11H7NO4 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO4/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H |
InChI-Schlüssel |
QJOIWBJNUQLUED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(OC=C2)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)






![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)



